Methylbis(1-methylpropyl)naphthalene
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Overview
Description
Methylbis(1-methylpropyl)naphthalene is an organic compound with the molecular formula C19H26 It is a derivative of naphthalene, characterized by the presence of methyl and 1-methylpropyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(1-methylpropyl)naphthalene typically involves Friedel-Crafts alkylation reactions. In this process, naphthalene is reacted with alkylating agents such as alkyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. The choice of catalysts and solvents is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methylbis(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkylated naphthalene derivatives
Scientific Research Applications
Methylbis(1-methylpropyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Methylbis(1-methylpropyl)naphthalene involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylbis(1-methylpropyl)naphthalene: C19H26
Naphthalene: C10H8
1-Methylnaphthalene: C11H10
2-Methylnaphthalene: C11H10
Uniqueness
This compound is unique due to the presence of both methyl and 1-methylpropyl groups on the naphthalene ring. This structural feature imparts distinct chemical properties and reactivity compared to other naphthalene derivatives.
Properties
CAS No. |
85650-84-6 |
---|---|
Molecular Formula |
C19H26 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1,2-di(butan-2-yl)-3-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-6-13(3)18-15(5)12-16-10-8-9-11-17(16)19(18)14(4)7-2/h8-14H,6-7H2,1-5H3 |
InChI Key |
UGFOUDPXHCZMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C2=CC=CC=C2C=C1C)C(C)CC |
Origin of Product |
United States |
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